N-(1,3-benzothiazol-5-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
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Overview
Description
N-(1,3-benzothiazol-5-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a complex organic compound that features a benzothiazole ring, a thiophene sulfonyl group, and a piperidine carboxamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-5-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzothiazole Ring: Starting from ortho-aminothiophenol and a suitable carboxylic acid derivative.
Introduction of the Thiophene Sulfonyl Group: This could be achieved by sulfonylation of a thiophene derivative.
Formation of the Piperidine Ring: This might involve cyclization reactions starting from appropriate precursors.
Coupling Reactions: The final step would involve coupling the benzothiazole and thiophene sulfonyl groups with the piperidine carboxamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiophene sulfonyl group.
Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.
Substitution: The aromatic rings in the benzothiazole and thiophene groups could undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(1,3-benzothiazol-5-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-5-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide: can be compared with other benzothiazole derivatives, thiophene sulfonyl compounds, and piperidine carboxamides.
Unique Features: The combination of these three functional groups in a single molecule could confer unique properties, such as enhanced binding affinity or specificity for certain biological targets.
List of Similar Compounds
Benzothiazole Derivatives: 2-Aminobenzothiazole, Benzothiazole-2-thiol.
Thiophene Sulfonyl Compounds: Thiophene-2-sulfonamide, Thiophene-2-sulfonic acid.
Piperidine Carboxamides: 4-Piperidone, N-(4-piperidyl)carboxamide.
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S3/c21-17(19-13-3-4-15-14(10-13)18-11-25-15)12-5-7-20(8-6-12)26(22,23)16-2-1-9-24-16/h1-4,9-12H,5-8H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOASXQZYBPTTMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC3=C(C=C2)SC=N3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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